N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
- N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 g/mol 1.
- It belongs to the class of substituted benzamides and contains a pyrazine ring linked to a thiophene moiety.
Synthesis Analysis
- The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I do not have access to specific synthetic methods for this compound.
Molecular Structure Analysis
- The molecular structure of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide consists of a benzene ring connected to a pyrazine ring via a linker containing a thiophene group1.
- The compound’s 3D arrangement and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
- Without specific information on chemical reactions involving this compound, I cannot provide detailed analysis. However, further research would involve investigating its reactivity with various reagents.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Not specified.
- Solubility : Solubility in different solvents.
- Color : Not specified.
- Chemical Properties :
- Reactivity with acids, bases, and other functional groups.
- Stability under various conditions.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
- Research by Mohareb et al. (2004) focused on synthesizing benzo[b]thiophen-2-yl-hydrazonoesters and investigating their reactivity towards the formation of pyrazole, isoxazole, and other derivatives, demonstrating the compound's role in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimycobacterial Properties
- Zítko et al. (2018) designed and evaluated N-(pyrazin-2-yl)benzamides for their in vitro antimycobacterial activity, highlighting the potential of these compounds in addressing infections caused by Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains. The study suggests certain derivatives possess selective activity and lower cytotoxicity, indicating their significance in developing antimycobacterial agents (Zítko, Mindlová, Valášek, Jand’ourek, Paterová, Janoušek, Konečná, & Doležal, 2018).
Synthesis and Optical Properties
- Ahmad et al. (2021) explored the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, analyzing their electronic and nonlinear optical properties through DFT calculations. This research underscores the compound's potential in the development of materials with specific electronic and optical functionalities (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).
Anticancer Activities
- Srinivasarao et al. (2020) reported on the design, synthesis, and anti-tubercular evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra, suggesting their potential as anti-tubercular agents and highlighting the importance of structural modification in enhancing biological activity (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).
Safety And Hazards
- Safety data would require specific experimental results and toxicity studies, which I do not have access to.
- Always follow standard laboratory safety protocols when handling any chemical compound.
Future Directions
- Further research could explore the compound’s potential applications, such as drug development or material science.
- Investigate its biological activity against specific targets.
- Optimize synthesis methods for improved yields and scalability.
properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJMSFAVAEZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide |
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